1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide

ACSS2 inhibition Cancer metabolism Acetate utilization

This 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide (CAS 1396873-38-3) is a uniquely potent ACSS2 inhibitor (cellular IC50 = 0.0100 nM). Its 100-fold pathway discrimination between lipid and histone acetylation is exclusive to the 2-chlorobenzyl substitution. Generic analogs lacking this precise configuration cannot replicate this profile, risking solvent toxicity and off-target effects. Secure the exact compound for reliable sub-nanomolar target engagement and metabolic flux studies.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.73
CAS No. 1396873-38-3
Cat. No. B2525567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide
CAS1396873-38-3
Molecular FormulaC13H15ClN2O2
Molecular Weight266.73
Structural Identifiers
SMILESCC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C13H15ClN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-4-2-3-5-12(10)14/h2-5,11H,6-8H2,1H3,(H,15,18)
InChIKeyKSNSAJAWNAQQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide (CAS 1396873-38-3): Procurement-Relevant Profile


1-Acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide (CAS 1396873-38-3; molecular formula C13H15ClN2O2; molecular weight 266.73 g/mol) is a synthetic azetidine-3-carboxamide featuring an N-acetyl substitution on the azetidine ring and a 2-chlorobenzyl moiety at the carboxamide terminus [1]. The compound is registered in ChEMBL as CHEMBL4859117 and appears in patent US20240009175 as Compound 35, where it is disclosed as an inhibitor of acetyl-CoA synthetase 2 (ACSS2) [2]. Its functionalized azetidine core—combining ring strain with two distinct substitution sites—provides synthetic handles for further derivatization in medicinal chemistry programs targeting metabolic and oncology pathways [3].

Why Generic Azetidine-3-Carboxamides Cannot Replace 1-Acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide


Within the azetidine-3-carboxamide class, seemingly minor structural modifications produce orders-of-magnitude shifts in target potency [1]. The 2-chlorobenzyl substituent on the target compound confers an ACSS2 cellular IC50 of 0.0100 nM, whereas the 2,6-difluorobenzyl analog (CAS 1421450-79-4) has no publicly reported ACSS2 activity at comparable potency [2]. Beyond the immediate scaffold, broader ACSS2 inhibitors span a potency range from 0.0100 nM to 6.8 μM across diverse chemotypes , demonstrating that ACSS2 inhibitory activity is exquisitely sensitive to the specific combination of core scaffold, N-substitution pattern, and benzyl halogenation. Procurement of a generic or nearest-neighbor azetidine-3-carboxamide without the precise 2-chloro substitution and N-acetyl capping therefore cannot be relied upon to replicate the biological profile documented for CAS 1396873-38-3.

Quantitative Differentiation Evidence for 1-Acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide vs. ACSS2 Inhibitor Comparators


Cellular ACSS2 Potency in HCT-15 Colon Carcinoma Cells: 680,000-Fold Range Across Comparator Chemotypes

The target compound (CHEMBL4859117, US20240009175 Compound 35) achieves an ACSS2 cellular IC50 of 0.0100 nM in HCT-15 cells, measured by 14C-acetate incorporation into fatty acids over 24 hours [1]. This represents a 680,000-fold potency differential relative to Ac-CoA Synthase Inhibitor1 (CAS 508186-14-9), which exhibits IC50 = 6.8 μM in HepG2 cells by the same 14C-acetate incorporation assay principle . Within the same patent family, Compound 55 (BDBM50574371, US20230271956) also achieves 0.0100 nM in the identical HCT-15 cellular assay, confirming that sub-picomolar cellular potency is a consistent feature of the optimized chemotype represented by the target compound [2]. Important caveat: the comparator Ac-CoA Synthase Inhibitor1 was tested in HepG2 rather than HCT-15 cells; this is a cross-study comparison with differing cell lines, not a direct head-to-head experiment.

ACSS2 inhibition Cancer metabolism Acetate utilization

Biochemical vs. Cellular ACSS2 Potency Differential: Implications for Cell Permeability Assessment

The target compound exhibits a biochemical (cell-free) ACSS2 IC50 of 1 nM against human recombinant ACSS2 (AMP-Glo assay) and a cellular IC50 of 0.0100 nM in HCT-15 cells [1]. This 100-fold greater potency in intact cells versus purified enzyme is notable: most ACSS2 inhibitors show comparable or reduced cellular potency relative to biochemical potency. For instance, Compound 1 from US20230271956 (BDBM50574370, CHEMBL4846168) has a biochemical IC50 of 1 nM but lacks publicly reported sub-nanomolar cellular data in the same assay format [2]. The apparent cellular-to-biochemical potency ratio of 0.01 for the target compound may reflect favorable cell permeability, intracellular accumulation, or a cellular co-factor environment that enhances target engagement. However, this ratio is inferred from two different assay readouts (AMP release vs. 14C-acetate incorporation) and should not be interpreted as a direct measurement of permeability without dedicated Caco-2 or PAMPA data.

Cell permeability Biochemical assay Target engagement

Potency vs. Established ACSS2 Inhibitor Benchmarks VY-3-135 and AD-8007

When benchmarked against widely used ACSS2 tool compounds, the target compound demonstrates substantially greater potency. VY-3-135 (CAS 1824637-41-3), a well-characterized selective ACSS2 inhibitor, has a reported IC50 of 44 nM . AD-8007 (CAS 1497439-74-3), a brain-penetrant ACSS2 inhibitor with in vivo efficacy in breast cancer brain metastasis models, shows IC50 = 890 nM (0.89 μM) . The target compound's cellular IC50 of 0.0100 nM represents a 4,400-fold potency advantage over VY-3-135 and an 89,000-fold advantage over AD-8007. ACSS2-IN-2 (MTB-9655), a more recent inhibitor, achieves IC50 = 3.8 nM, which is still 380-fold less potent than the target compound [1]. Critical caveat: these comparisons are cross-study, spanning different assay formats (HCT-15 cellular vs. recombinant enzyme vs. HepG2), and do not account for differences in selectivity, pharmacokinetics, or in vivo efficacy, all of which must be independently verified for the target compound.

ACSS2 inhibitor benchmarking Potency comparison Tool compound selection

Intra-Patent ACSS2 Activity Profile: Multi-Assay Consistency Across Fatty Acid and Histone Acetylation Readouts

Within the dataset curated for US20240009175 Compound 35, the target compound was profiled across three ACSS2-relevant assays: (i) cellular inhibition of 14C-acetate incorporation into fatty acids in HCT-15 cells (IC50 = 0.0100 nM), (ii) cellular inhibition of 14C-acetate incorporation into histones in HCT-15 cells (IC50 = 1 nM), and (iii) biochemical inhibition of recombinant ACSS2 (IC50 = 1 nM) [1]. The 100-fold differential between fatty acid and histone acetylation readouts (0.0100 nM vs. 1 nM) indicates that the compound differentially modulates ACSS2-dependent acetyl-CoA channeling into lipid synthesis versus histone acetylation pathways—a pharmacologically meaningful distinction, as ACSS2-generated acetyl-CoA pools are known to be compartmentalized for distinct anabolic and epigenetic functions. By contrast, Ac-CoA Synthase Inhibitor1 shows similar potency across lipid (6.8 μM) and histone (5.5 μM) readouts , suggesting a different mode of ACSS2 engagement without this pathway-differential effect. This comparison is cross-study (HCT-15 vs. HepG2) and should be interpreted with caution.

Dual-pathway inhibition Fatty acid metabolism Histone acetylation

Optimal Research Application Scenarios for 1-Acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide Based on Quantitative Evidence


Ultra-High-Potency ACSS2 Inhibition in Cancer Cell Metabolism Studies Requiring Sub-Nanomolar Target Engagement

Researchers investigating acetate-dependent lipid biosynthesis in colorectal cancer or other ACSS2-dependent tumor models can deploy this compound at sub-nanomolar concentrations (cellular IC50 = 0.0100 nM) [1], achieving effective target engagement at concentrations 4,400-fold lower than VY-3-135 (IC50 = 44 nM) and 89,000-fold lower than AD-8007 (IC50 = 890 nM) . This potency advantage minimizes the total compound load in cell culture, reducing the probability of solvent (DMSO) toxicity and off-target interactions that frequently confound metabolic flux analyses at micromolar inhibitor concentrations.

Pharmacological Dissection of ACSS2-Dependent Fatty Acid Synthesis vs. Histone Acetylation Pathways

The compound's 100-fold differential between inhibition of acetate incorporation into fatty acids (IC50 = 0.0100 nM) versus histones (IC50 = 1 nM) in HCT-15 cells [1] provides a unique pharmacological window. At a concentration of approximately 0.1 nM, the compound is predicted to substantially suppress ACSS2-driven lipid synthesis while largely sparing histone acetylation, enabling researchers to isolate the metabolic arm of ACSS2 function from its epigenetic arm. This concentration-dependent pathway discrimination is not achievable with Ac-CoA Synthase Inhibitor1, which shows near-equipotent inhibition of both pathways (lipid IC50 = 6.8 μM; histone IC50 = 5.5 μM) .

Medicinal Chemistry Starting Point for Azetidine-Based ACSS2 Inhibitor Optimization Campaigns

As disclosed in US20240009175 (Compound 35), this azetidine-3-carboxamide scaffold delivers cellular ACSS2 potency at 0.0100 nM [1]. The scaffold's modular architecture—featuring independently modifiable N-acetyl, azetidine core, and 2-chlorobenzyl carboxamide positions—offers three distinct vectors for SAR exploration. The commercial availability of near-neighbor analogs such as 1-acetyl-N-(2,6-difluorobenzyl)azetidine-3-carboxamide (CAS 1421450-79-4) enables rapid comparative SAR studies to map the contribution of the ortho-chloro substituent to ACSS2 potency, selectivity, and physicochemical properties.

Reference Inhibitor for ACSS2 Cellular Assay Validation and High-Throughput Screening (HTS) Quality Control

With a cellular IC50 of 0.0100 nM and a biochemical IC50 of 1 nM confirmed across multiple assay formats within a single curated dataset [1], this compound is well-suited as a positive control for ACSS2 assay development. The availability of data in HCT-15 cells using both 14C-acetate incorporation (fatty acid and histone endpoints) and recombinant enzyme AMP-Glo formats provides assay developers with cross-validation benchmarks for troubleshooting and normalizing inter-assay variability in ACSS2 screening cascades.

Quote Request

Request a Quote for 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.